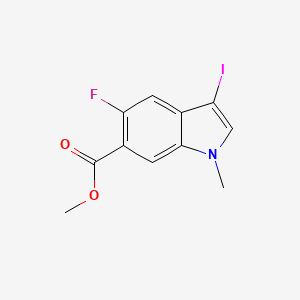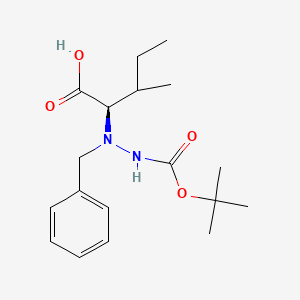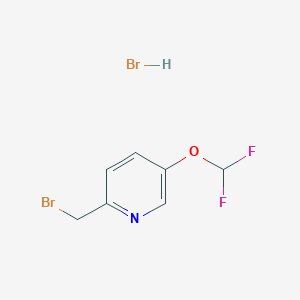![molecular formula C58H90N12O16 B15061947 3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple stereocenters and diverse functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Formation of the core structure: This involves the assembly of the tricyclic framework through a series of cyclization reactions.
Functional group modifications: Introduction of hydroxyl, benzyl, and other functional groups through selective reactions.
Stereocenter configuration: Use of chiral catalysts and reagents to achieve the desired stereochemistry at each stereocenter.
Industrial Production Methods
Industrial production of such a complex molecule is challenging and typically involves:
Optimization of reaction conditions: Scaling up the reactions while maintaining high yield and purity.
Use of automated synthesis: Employing automated synthesizers to handle the multiple steps and ensure reproducibility.
Purification techniques: Advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of existing groups to carbonyl functionalities.
Reduction: Conversion of carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, and other proteins that the compound binds to, influencing their activity.
Pathways involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are modulated by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{(3R,6S,9R,13S,16R,19S,22R,25R,28S,31R,34S,38R,39aS)-28-[(2S)-2-Butanyl]-31-[(1R)-1,2-dihydroxyethyl]-38-hydroxy-6,34-bis[(1R)-1-hydroxyethyl]-16,22-bis[(1S)-1-hydroxy-2-methylpropyl]-3-isobutyl-13-isopropyl-19,27-dimethyl-1,4,7,11,14,17,20,23,26,29,32,35-dodecaoxo-9-pentyloctatriacontahydro-1H-pyrrolo[2,1-i][1,4,7,10,13,16,19,22,25,28,31,34]dodecaazacycloheptatriacontin-25-yl}propanamide .
- 3-{(3R,6S,9R,13S,16R,19S,22R,25S,28S,31R,34S,38R,39aS)-31-[(1R)-2-Amino-1-hydroxy-2-oxoethyl]-28-[(2S)-2-butanyl]-9-heptyl-38-hydroxy-6,34-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxyethyl)-16,22-bis[(1S)-1-hydroxy-2-methylpropyl]-3-isobutyl-13-isopropyl-27-methyl-1,4,7,11,14,17,20,23,26,29,32,35-dodecaoxooctatriacontahydro-1H-pyrrolo[2,1-i][1,4,7,10,13,16,19,22,25,28,31,34]dodecaazacycloheptatriacontin-25-yl}propanamide .
Eigenschaften
Molekularformel |
C58H90N12O16 |
|---|---|
Molekulargewicht |
1211.4 g/mol |
IUPAC-Name |
3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide |
InChI |
InChI=1S/C58H90N12O16/c1-7-11-13-20-35(73)28-38-48(76)57(85)62-37(23-24-44(59)74)49(77)60-29-45(75)69-25-16-21-42(69)54(82)64-39(27-34-18-14-12-15-19-34)51(79)67-46(32(5)8-2)56(84)66-40(30-71)52(80)61-36(10-4)50(78)65-41(31-72)53(81)68-47(33(6)9-3)58(86)70-26-17-22-43(70)55(83)63-38/h10,12,14-15,18-19,32-33,35,37-43,46-48,71-73,76H,7-9,11,13,16-17,20-31H2,1-6H3,(H2,59,74)(H,60,77)(H,61,80)(H,62,85)(H,63,83)(H,64,82)(H,65,78)(H,66,84)(H,67,79)(H,68,81)/b36-10-/t32-,33-,35?,37+,38?,39-,40-,41-,42-,43-,46+,47+,48?/m0/s1 |
InChI-Schlüssel |
WYLYXGBHDIWORI-BSACXQMXSA-N |
Isomerische SMILES |
CCCCCC(CC1C(C(=O)N[C@@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N1)[C@@H](C)CC)CO)CO)[C@@H](C)CC)CC4=CC=CC=C4)CCC(=O)N)O)O |
Kanonische SMILES |
CCCCCC(CC1C(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)CC)CO)CO)C(C)CC)CC4=CC=CC=C4)CCC(=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


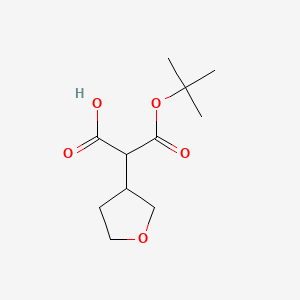
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)

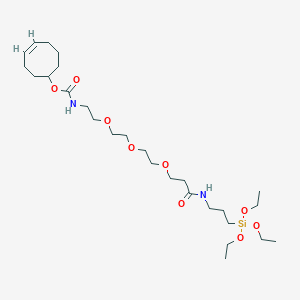
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)

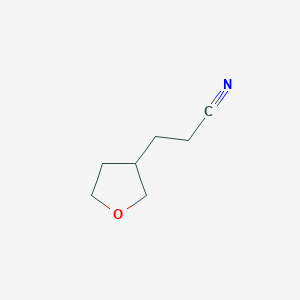
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
